3-(Azepan-1-ylsulfonyl)pyridine-4-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O2S2 |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
3-(azepan-1-ylsulfonyl)-1H-pyridine-4-thione |
InChI |
InChI=1S/C11H16N2O2S2/c14-17(15,11-9-12-6-5-10(11)16)13-7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2,(H,12,16) |
InChI Key |
DSPIHAMVWRRIAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CNC=CC2=S |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis of 3-(Azepan-1-ylsulfonyl)pyridine-4-thiol
A retrosynthetic analysis provides a logical framework for planning the synthesis by deconstructing the target molecule into simpler, more readily available starting materials. The primary disconnection strategies for this compound focus on the most synthetically accessible bond formations.
The most logical and common disconnection is that of the sulfonamide S-N bond. This bond is typically formed in the forward sense by reacting a sulfonyl chloride with an amine. This approach simplifies the target molecule into two key fragments: azepane and 3-(chlorosulfonyl)pyridine-4-thiol .
A further disconnection on the 3-(chlorosulfonyl)pyridine-4-thiol intermediate is necessary. The thiol group at the C4 position can be retrosynthetically derived from a more stable and versatile leaving group, such as a halogen (e.g., chlorine). This leads to the precursor 4-chloro-3-(chlorosulfonyl)pyridine . This di-functionalized pyridine (B92270) is a critical intermediate, which can be conceptually traced back to simpler pyridine derivatives through established synthetic transformations, such as the diazotization of an amino group followed by a Sandmeyer-type reaction to install the sulfonyl chloride moiety.
This analysis suggests a forward synthesis that involves:
Preparation of a suitably substituted pyridine ring (e.g., 4-chloro-3-aminopyridine).
Conversion of the amino group to a sulfonyl chloride.
Reaction of the sulfonyl chloride with azepane to form the sulfonamide.
Nucleophilic substitution of the C4-chloro group to install the final thiol functionality.
Synthesis of Key Precursors
The success of the synthesis relies on the efficient preparation of the core building blocks identified in the retrosynthetic analysis.
The synthesis of the target molecule does not typically begin with pyridine-4-thiol (B7777008) itself, but rather with a pyridine ring that is functionalized for subsequent reactions. A key intermediate in one potential pathway is a 3-(azepan-1-ylsulfonyl)-4-chloropyridine . The thiol group is introduced in a late-stage step by converting the chloro-substituent.
This transformation is a well-established method in heterocyclic chemistry. The 4-chloro group on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution. Reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by basic hydrolysis, effectively displaces the chloride and installs the desired thiol group. The thiol often exists in equilibrium with its tautomeric form, the thione (3-(azepan-1-ylsulfonyl)pyridine-4(1H)-thione ). nih.gov
Table 1: Conditions for Nucleophilic Substitution to Form Pyridine-4-thiols
| Sulfur Reagent | Solvent | Temperature | Outcome |
|---|---|---|---|
| Sodium Hydrosulfide (NaSH) | DMF or Ethanol (B145695) | Room Temp. to 80 °C | Direct formation of the thiol salt. |
| Thiourea | Ethanol | Reflux | Forms an isothiouronium salt intermediate. |
This table presents generalized conditions for the conversion of 4-halopyridines to pyridine-4-thiols.
Azepane-1-sulfonyl chloride is a key reagent that can be used to introduce the azepane-sulfonyl moiety. scbt.com Its synthesis is straightforward and follows standard procedures for the preparation of sulfonyl chlorides from secondary amines.
The reaction involves treating azepane with an excess of **sulfuryl chloride (SO₂Cl₂) **, often in an inert solvent like dichloromethane (B109758) or hexane. A tertiary amine base, such as triethylamine (B128534), is sometimes added to quench the hydrogen chloride (HCl) byproduct that is generated during the reaction, although the reaction can also be performed without an external base. The crude product is often purified by distillation or chromatography.
Reaction Scheme: Azepane + SO₂Cl₂ → Azepane-1-sulfonyl chloride + HCl
Direct Synthetic Approaches to the Compound
With the key precursors in hand or their syntheses established, the final assembly can be approached. These methods focus on the formation of the C-S and S-N bonds that constitute the core structure.
While the heading might suggest a direct sulfonylation onto the pyridine-4-thiol ring, direct C-H functionalization at the C3 position of an unsubstituted pyridine is challenging due to the electronic nature of the ring, which typically directs electrophilic and radical substitutions to the C2, C4, or C6 positions. chemrxiv.orgnih.gov
Therefore, a more practical and controlled approach involves the reaction of a pre-functionalized pyridine sulfonyl chloride with the amine (azepane). Following the retrosynthetic blueprint, a key step is the reaction of 4-chloro-3-(chlorosulfonyl)pyridine with azepane . This reaction forms the stable sulfonamide bond and yields the intermediate 3-(azepan-1-ylsulfonyl)-4-chloropyridine . This step is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl produced.
Table 2: Representative Conditions for Sulfonamide Formation
| Amine | Sulfonyl Chloride | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Azepane | 4-chloro-3-(chlorosulfonyl)pyridine | Triethylamine | Dichloromethane (DCM) | High |
This table illustrates typical conditions for the reaction between a sulfonyl chloride and a secondary amine.
An alternative synthetic strategy leverages the oxidative functionalization of a thiol precursor to generate the required sulfonyl group. nih.govrsc.orgnih.gov This pathway would begin with a different set of starting materials, for instance, 3-mercaptopyridine .
In this approach, the thiol group at the C3 position is oxidized to a sulfonyl chloride. This transformation requires strong oxidizing conditions. A common method is the use of chlorine gas in the presence of an aqueous acid, which converts the thiol into the corresponding 3-chlorosulfonylpyridine .
Once the sulfonyl chloride is formed, it can be reacted with azepane as described previously to yield 3-(azepan-1-ylsulfonyl)pyridine . To arrive at the final target molecule, a thiol group must then be introduced at the C4 position. This would require a separate C-H functionalization or substitution step, which can be complex. However, this method highlights the utility of thiol oxidation as a key tool for constructing sulfonyl-containing molecules. nih.govacs.orgyoutube.com Mild and practical methods using reagents like DMSO/HBr have also been developed for converting thiols into various sulfonyl derivatives. nih.govrsc.orgnih.gov
Construction of the Azepane Ring within the Scaffold
The formation of the seven-membered azepane ring is a critical step in the synthesis of the target molecule. Several strategies have been developed for the construction of azepine and related ring systems, which can be adapted for this purpose.
One approach involves the intramolecular cyclization of a suitable linear precursor. For instance, a 7-endo-trig cyclization of an aryl radical derived from a γ-methylene lactam has been successfully employed to create the azepine ring in polycyclic structures. nih.gov Another method is the cyclodehydration of aldehydes, which can also lead to the formation of the azepine ring. nih.gov
Ring expansion strategies offer another viable route. For example, 5-arylpyrrolidine-2-carboxylates containing an ortho-halogen substituent can undergo a copper(I)-promoted intramolecular Ullmann-type annulation/rearrangement cascade to expand the pyrrolidine (B122466) ring into a 1H-benzo[b]azepine-2-carboxylate. nih.gov This transformation is often facilitated by microwave activation, which can enhance reaction rates and yields. nih.gov
Furthermore, intramolecular 1,7-carbonyl-enamine cyclization has been explored as a method for azepine ring closure, leading to functionalized heterocyclic fused azepine systems. chem-soc.si The choice of strategy would depend on the availability of starting materials and the desired substitution pattern on the azepane ring.
Optimization of Reaction Conditions and Process Development
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of catalytic systems, solvents, and other parameters is crucial for developing a robust and scalable process.
Catalytic Systems and Reagent Optimization
The formation of the sulfonylpyridine core can be achieved through various catalytic methods. Copper-catalyzed radical cascade reactions of N-propargyl enamides with sulfonyl hydrazides have been developed for the synthesis of meta-sulfonylpyridines. acs.org This approach offers good functional group compatibility. acs.org
For the sulfonylation step, activating agents can be crucial. The use of a pyrylium (B1242799) salt (Pyry-BF4) allows for the activation of primary sulfonamides, enabling their conversion to sulfonyl chlorides under mild conditions. nih.gov This method is highly chemoselective and tolerates a wide range of functional groups, making it suitable for late-stage functionalization. nih.gov
In the context of forming pyridine rings, magnetic nanoparticles have been explored as recoverable catalysts for the synthesis of triarylpyridines bearing sulfonamide moieties. nih.gov These heterogeneous catalysts offer the advantage of easy separation and recycling. nih.gov Electrochemical methods, employing a triple catalytic system involving a copper organometallic cycle, an organocatalyst, and an electrocatalyst, have also been developed for the C(sp²)–H sulfonylation of benzylamines. chemrxiv.org
The following table summarizes various catalytic systems applicable to the synthesis of sulfonylated pyridine derivatives.
| Catalytic System | Reaction Type | Advantages |
| Copper(II) | Radical cascade cyclization | Good functional group compatibility. acs.org |
| Pyrylium salt (Pyry-BF4) | Sulfonamide activation | Mild conditions, high chemoselectivity. nih.gov |
| Magnetic Nanoparticles | Multicomponent reaction | Catalyst recoverability. nih.gov |
| Electrochemical (Cu/organocatalyst/electrocatalyst) | C-H sulfonylation | Sustainable, avoids chemical oxidants. chemrxiv.org |
Solvent Effects and Reaction Kinetics
The choice of solvent can significantly influence the outcome of the reactions involved in the synthesis of this compound. For instance, in the multicomponent synthesis of pyridine-3,5-dicarbonitriles, the use of ethanol as a solvent favored an amine base catalyst, while acetonitrile (B52724) gave better results with an ionic base, leading to shorter reaction times. acs.org
Solvent polarity and the ability to form hydrogen bonds can affect reaction rates and equilibria. Studies on the adduct formation between methyltrioxorhenium (MTO) and pyridine have shown that the formation constants and thermodynamic parameters (enthalpy and entropy changes) are dependent on the dielectric constant of the solvent. rsc.org
The kinetics of thiol-Michael addition reactions, relevant for the introduction of the thiol group, are also heavily influenced by the solvent. rsc.org Computational and experimental studies have demonstrated that the reaction mechanism (base-initiated, nucleophile-initiated, or ion pair-initiated) is dictated by the interplay of the solvent, initiator, and the nature of the thiol. rsc.org The succination of thiol compounds using maleic anhydride, a related reaction, also shows a strong solvent dependency, with a two-phase system of an organic solvent and an aqueous buffer being effective. mdpi.com
Regioselectivity and Chemoselectivity Control
Controlling the position of functional group introduction on the pyridine ring is a significant challenge. The direct C-H functionalization of pyridines often leads to a mixture of regioisomers. chemrxiv.org For the synthesis of the target compound, selective functionalization at the C3 and C4 positions is required.
A notable development is the C4-selective C-H sulfonylation of pyridines. chemrxiv.org This can be achieved through the activation of the pyridine ring with triflic anhydride, followed by a base-mediated addition of a sulfinic acid salt. chemrxiv.org The choice of the base is critical for controlling regioselectivity, with N-methylpiperidine in chloroform (B151607) favoring the C4-sulfonylated product. chemrxiv.org
The synthesis of pyridine-3-sulfonyl chloride, a potential precursor, can be achieved from pyridine-3-sulfonic acid using reagents like phosphorus pentachloride. chemicalbook.com The subsequent reaction with azepane would lead to the desired sulfonamide. The introduction of the thiol group at the 4-position could potentially be achieved through a nucleophilic aromatic substitution reaction on a suitably activated pyridine derivative.
Chemoselectivity is also a key consideration, especially when dealing with multiple reactive sites. The use of mild and selective reagents, such as the Pyry-BF4 system for sulfonamide activation, is essential to avoid unwanted side reactions with other functional groups present in the molecule. nih.gov
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance to minimize environmental impact. numberanalytics.comnumberanalytics.com These principles advocate for the use of safer solvents, renewable feedstocks, and energy-efficient processes. numberanalytics.com
For the synthesis of this compound, several green approaches can be considered. The use of alternative reaction media, such as water, ionic liquids, or deep eutectic solvents, can reduce the reliance on volatile and toxic organic solvents. numberanalytics.comnih.gov Solvent-free reaction conditions, often in combination with microwave irradiation, represent another environmentally benign approach that can lead to shorter reaction times and improved yields. rasayanjournal.co.inresearchgate.net
Catalysis plays a central role in green chemistry. numberanalytics.com The development of recyclable heterogeneous catalysts, such as the magnetic nanoparticles mentioned earlier, aligns with the principle of waste prevention. nih.gov Furthermore, employing catalytic amounts of reagents instead of stoichiometric ones reduces waste and improves atom economy. numberanalytics.com
Energy efficiency can be improved by utilizing methods like microwave-assisted synthesis or flow chemistry. numberanalytics.comnih.gov These techniques can lead to significant reductions in energy consumption compared to traditional batch processing. numberanalytics.com The design of synthetic routes that minimize the use of protecting groups and reduce the number of synthetic steps is also a core tenet of green chemistry. numberanalytics.com
The following table outlines the application of Green Chemistry principles to heterocyclic synthesis:
| Green Chemistry Principle | Application in Heterocyclic Synthesis |
| Prevention | Design syntheses to minimize waste. numberanalytics.com |
| Atom Economy | Maximize the incorporation of all materials used. numberanalytics.com |
| Less Hazardous Chemical Syntheses | Use non-toxic reagents and solvents. numberanalytics.com |
| Safer Solvents and Auxiliaries | Employ alternative solvents like water or ionic liquids. numberanalytics.comnumberanalytics.com |
| Design for Energy Efficiency | Utilize microwave or flow chemistry. numberanalytics.comnih.gov |
| Catalysis | Use recyclable catalysts and catalytic reagents. numberanalytics.com |
By integrating these principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.
Chemical Reactivity and Reaction Mechanisms
Reactivity of the Thiol Group
The thiol group (-SH) at the 4-position of the pyridine (B92270) ring is the most reactive site for many chemical transformations due to the nucleophilicity and redox activity of sulfur. The presence of the strongly electron-withdrawing 3-sulfonyl group is expected to decrease the pKa of the thiol, making it more acidic than a typical alkyl thiol and enhancing the nucleophilicity of its conjugate base, the thiolate anion.
Oxidation Reactions (e.g., Disulfide Formation, Sulfonic Acid Derivatives)
Thiols are readily oxidized, and 3-(azepan-1-ylsulfonyl)pyridine-4-thiol is expected to undergo oxidation at the sulfur atom under various conditions. The product of oxidation depends on the strength of the oxidizing agent used.
Disulfide Formation: Mild oxidizing agents, such as iodine (I₂) or exposure to atmospheric oxygen, particularly under basic conditions which favor thiolate formation, are predicted to convert this compound to its corresponding disulfide, 4,4'-disulfanediylbis(3-(azepan-1-ylsulfonyl)pyridine). This reaction proceeds via the formation of a thiolate anion, which then attacks another molecule of the thiol. The electron-withdrawing nature of the substituted pyridine ring may facilitate this process. researchgate.net
Table 1: Predicted Oxidation Reactions of the Thiol Group
| Oxidizing Agent | Predicted Product | Product Class |
|---|---|---|
| Air (O₂), base | 4,4'-Disulfanediylbis(3-(azepan-1-ylsulfonyl)pyridine) | Disulfide |
| Iodine (I₂) | 4,4'-Disulfanediylbis(3-(azepan-1-ylsulfonyl)pyridine) | Disulfide |
| Hydrogen Peroxide (H₂O₂) | 3-(Azepan-1-ylsulfonyl)pyridine-4-sulfonic acid | Sulfonic Acid |
Sulfonic Acid Derivatives: The use of strong oxidizing agents like hydrogen peroxide, potassium permanganate, or peroxyacids would lead to the over-oxidation of the thiol group directly to a sulfonic acid. researchgate.net This would yield 3-(azepan-1-ylsulfonyl)pyridine-4-sulfonic acid, a highly water-soluble and strongly acidic compound. The initial oxidation to a sulfenic acid (-SOH) and then a sulfinic acid (-SO₂H) are intermediate steps in this transformation.
Nucleophilic Reactions (e.g., Thioether formation, substitution reactions)
The thiol group, particularly in its deprotonated thiolate form, is an excellent nucleophile. nih.gov This reactivity is central to the formation of thioethers (also known as sulfides).
Thioether Formation (S-Alkylation): In the presence of a base (e.g., sodium hydride, potassium carbonate) to deprotonate the thiol, the resulting thiolate anion can readily participate in nucleophilic substitution reactions (S_N2) with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form stable thioethers. For instance, reaction with methyl iodide would yield 4-(methylthio)-3-(azepan-1-ylsulfonyl)pyridine. The high nucleophilicity of the thiolate makes this a highly efficient transformation.
Michael Addition: The thiolate anion is also a potent nucleophile for Michael (1,4-conjugate) addition reactions. It is expected to react readily with α,β-unsaturated carbonyl compounds, nitriles, or sulfones.
Thiol-Disulfide Exchange Mechanisms
Thiol-disulfide exchange is a crucial reaction in biochemistry and synthetic chemistry, allowing for the formation of new disulfide bonds. rsc.org The thiolate anion of this compound can act as a nucleophile, attacking an existing disulfide bond (R-S-S-R') to form a new, mixed disulfide and releasing a different thiolate. nih.gov
The mechanism involves the nucleophilic attack of the pyridinethiolate on one of the sulfur atoms of the disulfide bridge. nih.govnih.gov This forms a transient trigonal bipyramidal intermediate or transition state, leading to the cleavage of the original disulfide bond. The kinetics of this exchange are highly pH-dependent, as the concentration of the reactive thiolate species increases with pH. nih.gov The equilibrium of the reaction is determined by the relative redox potentials and pKa values of the thiols involved. aalto.fi
Reactivity of the Pyridine Ring System
The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electronic property, further amplified by the potent electron-withdrawing sulfonyl group at the C-3 position, makes the ring highly deactivated towards electrophilic attack and activated towards nucleophilic attack, particularly at positions ortho and para to the nitrogen (C-2, C-4, C-6). uoanbar.edu.iq
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the this compound ring is predicted to be extremely difficult. There are two primary reasons for this low reactivity:
Electronic Deactivation: The pyridine nitrogen and the 3-sulfonyl group both strongly withdraw electron density from the aromatic ring, making it a poor nucleophile to attack electrophiles. uoanbar.edu.iqyoutube.com
Protonation/Lewis Acid Complexation: The nitrogen atom's basic lone pair will readily react with the acidic reagents (e.g., H₂SO₄ in nitration or sulfonation) or Lewis acid catalysts (e.g., AlCl₃ in Friedel-Crafts reactions) required for EAS. pearson.com This forms a pyridinium (B92312) salt, which introduces a positive charge on the nitrogen, further deactivating the ring to an even greater extent.
If an electrophilic substitution were to be forced under exceptionally harsh conditions, the substitution would likely occur at the C-5 position. The C-2 and C-6 positions are strongly deactivated by their proximity to the pyridinium nitrogen, and the C-3 and C-4 positions are already substituted. However, standard EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not considered viable for this substrate. youtube.comquimicaorganica.org
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (S_NAr) is a characteristic reaction of electron-poor aromatic rings containing a good leaving group. In this compound, the thiol group itself is generally not a good leaving group unless activated.
However, a related compound, 4-chloro-3-(azepan-1-ylsulfonyl)pyridine, would be highly susceptible to S_NAr at the C-4 position. The chloride is an excellent leaving group, and its position is activated by both the ring nitrogen and the 3-sulfonyl group. Reaction with a nucleophile, such as the hydrosulfide (B80085) anion (SH⁻), could be a potential synthetic route to this compound itself.
For the target molecule, direct nucleophilic substitution on the ring (e.g., displacement of a hydrogen atom) is unlikely. Instead, the thiol group would act as the nucleophile in reactions as described in section 3.1.2. A reaction where the thiol group is displaced by another nucleophile would require specific conditions to convert the -SH into a better leaving group, which is not a typical reaction pathway.
Reactivity and Stability of the Sulfonyl Moiety
No specific research data is available for the reduction of the sulfonyl group in this compound.
No specific research data is available for the hydrolysis or degradation pathways of this compound.
Reactivity of the Azepane Ring and Nitrogen
No specific research data is available for the basicity or protonation of the azepane nitrogen in this compound.
No specific research data is available for ring transformations or derivatization of the azepane ring in this compound.
Intramolecular Cyclization and Rearrangement Reactions
Detailed research findings specifically documenting the intramolecular cyclization and rearrangement reactions of this compound are not extensively available in the current body of scientific literature. The inherent structure of the molecule, featuring a nucleophilic thiol group and an electrophilic sulfonyl group on an adjacent pyridine ring, suggests the potential for intramolecular reactions under specific conditions. However, without dedicated studies on this particular compound, any discussion on its intramolecular reactivity remains speculative and based on the general principles of heterocyclic and sulfur chemistry.
General chemical principles suggest that the thiol group could potentially act as a nucleophile, targeting the pyridine ring or the sulfonyl group in an intramolecular fashion. Such reactions would likely be influenced by factors such as the presence of a base or catalyst, temperature, and the solvent system employed. For instance, deprotonation of the thiol to form a more potent thiolate nucleophile could initiate cyclization.
While direct studies are lacking, research on analogous pyridine and naphthyridine systems provides some context for potential rearrangement pathways. For example, studies on the rearrangement of 4-amino-3-halopyridines have shown that intramolecular nucleophilic substitution can lead to formal two-carbon insertion, a complex rearrangement process. nih.gov Similarly, research into 1,3-diamino-2,7-naphthyridines has detailed rearrangement processes influenced by steric factors of substituents, where cyclic amines like azepane can play a role in the reaction kinetics. nih.gov These examples, while not directly involving this compound, illustrate the types of complex intramolecular transformations that can occur in substituted pyridine-type systems.
Further empirical research, including detailed mechanistic studies and characterization of potential products, is necessary to fully elucidate the intramolecular cyclization and rearrangement behavior of this compound. Without such dedicated studies, no specific reaction data or detailed findings can be presented.
Structural Characterization and Conformational Analysis
Advanced Spectroscopic Elucidation (e.g., 2D-NMR, High-Resolution MS, detailed IR interpretation for structural nuances of derivatives)
While specific spectra for 3-(Azepan-1-ylsulfonyl)pyridine-4-thiol are not available, the expected spectroscopic features can be predicted based on its structural moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning the proton (¹H) and carbon (¹³C) signals of the pyridine (B92270) ring, the azepane ring, and confirming the connectivity of the sulfonyl group.
¹H NMR: The pyridine ring would exhibit characteristic signals in the aromatic region. The protons on the azepane ring would appear as a series of multiplets in the aliphatic region.
¹³C NMR: The carbon atoms of the pyridine ring would resonate at distinct chemical shifts, with the carbon bearing the thiol group showing a characteristic downfield shift. The carbons of the azepane ring would appear in the aliphatic region of the spectrum.
High-Resolution Mass Spectrometry (HRMS): HRMS would be crucial for determining the exact mass of the molecule and confirming its elemental composition. Fragmentation patterns observed in the mass spectrum would provide valuable information about the different structural components of the molecule, such as the loss of the azepane ring or the sulfonyl group.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| S-H (thiol) | 2550-2600 (weak) |
| S=O (sulfonyl) | 1350-1300 and 1160-1120 (strong) |
| C=N, C=C (pyridine ring) | 1600-1450 |
| C-H (aliphatic) | 3000-2850 |
For derivatives of this compound, subtle shifts in these vibrational frequencies could indicate changes in the electronic environment and intermolecular interactions.
X-ray Crystallography of the Compound and its Co-crystals/Complexes
X-ray crystallography would provide the definitive three-dimensional structure of this compound in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. Analysis of the crystal packing would reveal the nature and extent of intermolecular interactions, such as hydrogen bonding and van der Waals forces.
Studying co-crystals or complexes of this compound could provide insights into its potential interactions with other molecules, which is particularly relevant in the context of medicinal chemistry and materials science.
Conformational Analysis and Dynamics
The conformational flexibility of the azepane ring and the rotational freedom around the S-N and S-C bonds would be key aspects of the conformational analysis of this molecule.
In solution, the molecule would likely exist as an equilibrium of different conformers. Variable-temperature NMR studies could be employed to investigate the dynamics of these conformational changes and to determine the energy barriers between different conformations.
In the solid state, the molecule would adopt a specific, low-energy conformation, which would be influenced by the crystal packing forces. The conformation observed in the crystal structure would represent one of the stable conformers of the molecule.
Hydrogen Bonding and Intermolecular Interactions in Condensed Phases
The presence of the thiol group (S-H) as a hydrogen bond donor and the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group as hydrogen bond acceptors suggests that hydrogen bonding would play a significant role in the intermolecular interactions of this compound in the condensed phase. These interactions would influence the physical properties of the compound, such as its melting point and solubility.
Computational and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule. bldpharm.com
For a molecule like 3-(Azepan-1-ylsulfonyl)pyridine-4-thiol, the HOMO would likely have significant contributions from the electron-rich thiol and pyridine (B92270) nitrogen atoms. The LUMO would likely be distributed over the electron-withdrawing sulfonyl group and the pyridine ring. A hypothetical HOMO-LUMO analysis would involve calculating their energy levels and visualizing their spatial distribution.
Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This data is illustrative and not based on actual calculations for the specified compound.)
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution on a molecule. nih.gov It illustrates regions that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting sites for nucleophilic and electrophilic attack.
In this compound, one would expect to see negative potential around the pyridine nitrogen, the oxygen atoms of the sulfonyl group, and the sulfur atom of the thiol group, indicating these as likely sites for interaction with electrophiles or for hydrogen bonding. Positive potential would be anticipated around the hydrogen atom of the thiol group.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
DFT is a powerful computational method used to investigate the step-by-step process of chemical reactions. It allows for the calculation of the energies of reactants, products, and the transition states that connect them.
By mapping the potential energy surface of a reaction, researchers can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Such studies are crucial for understanding how a molecule might be synthesized or how it might react in a biological or chemical system. For instance, studying the thiol-ene coupling reaction involving the thiol group would require identifying the transition state for the addition of the thiol to an alkene.
If this compound were to be investigated as a catalyst or as a ligand in a catalytic system, DFT could be used to model the entire catalytic cycle. This involves calculating the energetics of substrate binding, oxidative addition, migratory insertion, and reductive elimination steps. Such an analysis was performed on a pyridine-terminated self-assembled monolayer to understand palladium cluster formation, providing insights into the mechanism of metal nucleation.
Molecular Dynamics Simulations for Conformational Space and Solvent Effects
While quantum mechanics is excellent for electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can reveal the preferred three-dimensional shapes (conformations) of a molecule and how these are influenced by the surrounding environment, such as a solvent.
For this compound, the flexible azepane ring and the rotatable bond between the pyridine and the sulfonyl group would allow for multiple conformations. MD simulations could explore this conformational space to identify the most stable arrangements in different solvents. This is critical as the conformation of a molecule can significantly impact its reactivity and ability to bind to a target.
Molecular Docking Studies (e.g., for enzyme binding, protein interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a potential drug molecule might interact with a biological target, such as an enzyme or a receptor.
For this compound, molecular docking studies would be invaluable for identifying potential protein targets and elucidating its mechanism of action. The process would involve:
Preparation of the Ligand: Creating a 3D model of this compound and optimizing its geometry.
Selection of a Protein Target: Choosing a relevant protein, the structure of which is known from experimental methods like X-ray crystallography or NMR spectroscopy.
Docking Simulation: Using specialized software to fit the ligand into the binding site of the protein, exploring various possible conformations and orientations.
Scoring and Analysis: The results are evaluated using a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then analyzed.
While no specific molecular docking studies for this compound have been reported, research on similar pyridine derivatives has shown significant interactions with various enzymes. rdd.edu.iqnih.govnih.govd-nb.info For instance, studies on other pyridine-containing compounds have successfully used molecular docking to predict their binding modes and affinities to targets like kinases and oxidoreductases. rdd.edu.iqnih.gov Such studies provide a framework for how future research could approach the computational analysis of this compound.
Quantitative Structure-Reactivity/Property Relationship (QSPR/QSRR) Modeling
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that correlate the structural or property descriptors of compounds with their physicochemical properties or reactivity.
A QSPR/QSRR study for this compound would involve:
Data Set Collection: Assembling a series of structurally related compounds with known experimental data for a specific property or reactivity.
Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be topological, geometrical, electronic, or physicochemical in nature.
Model Development: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that links the descriptors to the observed property or reactivity.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
Currently, there are no published QSPR or QSRR models that specifically include this compound. The development of such models would require experimental data for a series of related azepane-sulfonyl-pyridine derivatives, which is not yet available.
In Silico Prediction of Chemical Stability and Degradation
In silico methods can be used to predict the chemical stability and potential degradation pathways of a compound under various conditions. These predictions are crucial in the early stages of drug development to identify potential liabilities.
For this compound, stability predictions would focus on the lability of its functional groups:
Thiol Group: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids.
Sulfonamide Bond: The sulfonamide bond can undergo hydrolysis, particularly under acidic or basic conditions.
Pyridine Ring: The pyridine ring is generally stable but can be subject to metabolic modifications.
Software tools can simulate the susceptibility of a molecule to various metabolic enzymes (e.g., cytochrome P450) and predict the most likely sites of metabolism and the resulting degradation products. While specific in silico stability data for this compound is not documented, general knowledge of the chemical properties of its constituent functional groups allows for a qualitative prediction of its potential degradation pathways.
Derivatization and Analogue Synthesis
Systematic Modification of the Thiol Group
The thiol group is a versatile functional handle for a range of chemical transformations, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.
The nucleophilic nature of the thiol group facilitates its conversion to thioethers and disulfides.
Thioether Formation: Alkylation of the thiol group under basic conditions with various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can yield a series of thioether analogues. This reaction is typically straightforward and high-yielding. Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig C-S coupling, can be employed to form aryl thioethers, thereby introducing aromatic substituents.
Disulfide Formation: Mild oxidation of the thiol group can lead to the formation of a symmetrical disulfide. Alternatively, reaction with other thiols or sulfenyl chlorides can produce unsymmetrical disulfides. These disulfide-linked dimers can be designed as potential prodrugs, which may be cleaved back to the active thiol monomer under the reducing conditions found within cells.
| Reagent | Resulting Functional Group | Potential Application |
| Alkyl Halide (e.g., CH3I) | Thioether | Modulation of lipophilicity and steric bulk |
| Aryl Halide (with catalyst) | Aryl Thioether | Introduction of aromatic systems for π-stacking interactions |
| Mild Oxidizing Agent | Symmetrical Disulfide | Prodrug strategy, dimerization |
| Sulfenyl Chloride | Unsymmetrical Disulfide | Introduction of a second, different molecular entity |
Acylation of the thiol group provides another avenue for derivatization, leading to the formation of thioesters and thiocarbamates.
Thioester Synthesis: Reaction of the thiol with acyl chlorides or carboxylic anhydrides in the presence of a base results in the formation of thioesters. The electronic and steric properties of the acyl group can be systematically varied to probe their impact on biological activity.
| Reagent | Resulting Functional Group | Key Feature |
| Acyl Chloride/Anhydride | Thioester | Potentially labile bond, can act as a prodrug |
| Isocyanate | Thiocarbamate | Increased hydrogen bonding capability |
| Carbamoyl Chloride | Thiocarbamate | Introduction of diverse amine functionalities |
Functionalization of the Pyridine (B92270) Ring
The pyridine ring offers sites for substitution and annulation, enabling significant structural modifications that can influence the molecule's interaction with biological targets.
The unoccupied positions on the pyridine ring (C-2, C-5, and C-6) are targets for the introduction of various substituents. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be employed, although the directing effects of the existing substituents must be considered. More versatile methods include transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig amination) on halogenated precursors. These reactions allow for the introduction of a wide range of alkyl, aryl, and heteroaryl groups, as well as amino and alkoxy functionalities. Such substitutions can impact the electronic properties of the pyridine ring and provide additional points of interaction with biological macromolecules. nih.gov
Modifications to the Sulfonyl Azepane Moiety
The sulfonyl azepane portion of the molecule also provides opportunities for derivatization.
Ring Size Variation: The seven-membered azepane ring can be replaced with other cyclic amines of varying ring sizes, such as piperidine (B6355638) (6-membered) or pyrrolidine (B122466) (5-membered). This would alter the conformational flexibility and steric profile of this part of the molecule. The synthesis of analogues with different cyclic amine moieties, such as 3-(piperazin-1-ylsulfonyl)pyridine-4-thiol, has been noted. bldpharm.com
Substitution on the Azepane Ring: The azepane ring itself can be substituted with various functional groups. The synthesis of related compounds, such as 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) derivatives, highlights the feasibility of incorporating complex functionalities. nih.gov The introduction of substituents on the azepane ring can be used to fine-tune the lipophilicity and to explore additional binding interactions.
| Modification Site | Type of Modification | Potential Impact |
| Azepane Ring | Ring size variation (e.g., piperidine, pyrrolidine) | Altered conformational flexibility and steric bulk |
| Azepane Ring | Substitution on the ring | Fine-tuning of lipophilicity and introduction of new interaction points |
Variation of the Azepane Ring Substituents
The azepane ring, a seven-membered saturated heterocycle, offers a flexible three-dimensional scaffold that is of growing interest in drug discovery. Synthetic strategies for modifying the azepane ring are established and could theoretically be applied to 3-(azepan-1-ylsulfonyl)pyridine-4-thiol. These strategies often involve the introduction of substituents at various positions on the ring to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability. Common modifications include alkylation, arylation, and the introduction of functional groups like hydroxyl or amino moieties. However, no specific examples of such derivatization for this compound have been documented in the public domain.
Isosteric Replacements of the Sulfonyl Group
Potential isosteres for the sulfonyl group include, but are not limited to:
Sulfoximine: This group can mimic the tetrahedral geometry and hydrogen-bonding capabilities of the sulfonyl group.
Sulfonimidamide: Another potential replacement that can offer different electronic and hydrogen bonding characteristics. semanticscholar.org
Ketone: While electronically different, a ketone can sometimes serve as a structural surrogate.
Amide: The amide bond is a common bioisostere for various functional groups, though its electronic and conformational properties differ significantly from a sulfonyl group.
The selection of an appropriate isostere would depend on the specific role of the sulfonyl group in the biological activity of this compound, a factor that remains uncharacterized.
Structure-Reactivity Relationship (SRR) Studies of Analogues
Without synthesized analogues and corresponding activity data for this compound, no specific structure-reactivity relationship (SRR) studies can be reported. SRR studies are fundamental to understanding how modifications to a chemical structure influence its reactivity or biological activity. Such studies for this compound would involve systematically altering the azepane ring, the pyridine core, and the sulfonyl linker, and then assessing the impact of these changes.
General SRR principles for related pyridine and sulfonyl-containing compounds suggest that modifications to the azepane ring could influence binding affinity and selectivity for a biological target, while changes to the pyridine-4-thiol (B7777008) core could affect its reactivity and potential as a coordinating ligand.
Applications in Chemical and Interdisciplinary Sciences
Utility as a Versatile Synthetic Intermediate in Organic Synthesis
The structure of 3-(Azepan-1-ylsulfonyl)pyridine-4-thiol makes it a potentially valuable building block in organic synthesis. The presence of the nucleophilic thiol group and the activated pyridine (B92270) ring allows for a variety of chemical transformations.
Phenylsulfonylacetonitrile has been used in reactions with α,β-unsaturated nitriles to yield pyridine derivatives, demonstrating the utility of sulfone-activated precursors in the synthesis of heterocyclic systems. mdpi.com This suggests that the sulfonyl group in this compound activates the pyridine ring, making it susceptible to various substitution reactions. The thiol group can be readily alkylated, acylated, or undergo addition reactions, allowing for the construction of more complex molecules. This dual reactivity makes it a versatile intermediate for creating libraries of substituted pyridines for various screening purposes.
Application in Ligand Design for Metal Complexation and Catalysis
Pyridine and thiol functional groups are fundamental components in the design of ligands for transition metal complexes used in catalysis. Pyridine acts as a Lewis base and a weak π-acceptor ligand, capable of forming stable complexes with a wide array of metals. wikipedia.orgalfachemic.com The thiol group can also coordinate with metals, particularly soft metals, acting as a unidentate or bridging ligand. rsc.org
The combination of a pyridine ring and a thiol group in a single molecule creates a chelating ligand that can form stable complexes. For instance, pyridine-2-thiol (B7724439) has been used to prepare complexes with iron(II), cobalt(II), nickel(II), copper(II), and other transition metals. rsc.org Similarly, a pyridine-based thiol ligand (DTPY) has been developed for the effective precipitation of heavy metals like copper and cadmium from water, highlighting the strong affinity of this structural motif for metal ions. nih.gov The azepane sulfonyl group could further tune the electronic properties and steric hindrance of the ligand, potentially influencing the catalytic activity and selectivity of the resulting metal complex in reactions such as hydrogenation, hydroformylation, or polymerization. alfachemic.com
Table 1: Examples of Pyridine-Based Ligands in Metal Complexation
| Ligand | Metal Ion(s) | Application/Finding | Reference |
|---|---|---|---|
| Pyridine-2-thiol | Fe(II), Co(II), Ni(II), Cu(II) | Formation of unidentate complexes with sulfur as the donor atom. | rsc.org |
| DTPY (a pyridine-thiol ligand) | Cu(II), Cd(II) | Effective precipitation of heavy metals from aqueous solutions. | nih.gov |
| General Pyridine Ligands | Ti, V, Rh, Re | Catalysis of polymerization, hydrogenation, and hydroformylation reactions. | alfachemic.com |
Development as Chemical Probes for Biological Systems (e.g., enzyme inhibition in vitro, protein interaction studies in vitro)
The structure of this compound is highly suggestive of its potential use as a chemical probe for studying biological systems, particularly for labeling proteins and inhibiting enzymes.
Protein Interaction Studies: The thiol group (-SH) of cysteine residues in proteins is a key nucleophile often targeted for chemoselective modification. acs.org Heteroaryl sulfones, such as 2-sulfonylpyridines and 2-sulfonylpyrimidines, have emerged as effective reagents for the arylation of cysteine thiols under physiological conditions. acs.orgacs.org The sulfonyl group acts as a leaving group upon nucleophilic aromatic substitution by the cysteine thiol. acs.org This reactivity allows for the site-specific labeling of proteins to study their structure, function, and interactions. thermofisher.com A 19F-labeled 4-(phenylsulfonyl)pyridine (B12012622) probe has been used to efficiently detect various thiol analytes in complex mixtures, underscoring the utility of this scaffold. acs.org The thiol group on this compound itself could also be used to react with biological electrophiles or participate in disulfide exchange reactions. nih.gov
Enzyme Inhibition: The sulfonamide moiety is a well-established pharmacophore found in numerous enzyme inhibitors. For example, sulfonamide derivatives have been identified as potent inhibitors of P2X receptors and carbonic anhydrases. mdpi.com Furthermore, derivatives containing an azepane ring have been explored in drug design for a wide range of biological activities, including the inhibition of protein tyrosine phosphatases (PTPN2/PTPN1). tandfonline.comresearchgate.netnih.govnih.gov Thiazolo[5,4-b]pyridine derivatives have been developed as kinase inhibitors, indicating the value of the pyridine core in targeting enzyme active sites. nih.gov Given these precedents, this compound could be investigated as a potential inhibitor for various enzymes where the sulfonamide or pyridine scaffold can interact with the active site.
Table 2: Reactivity and Bioactivity of Structurally Related Scaffolds
| Scaffold/Compound Class | Target/Application | Mechanism/Finding | Reference(s) |
|---|---|---|---|
| 2-Sulfonylpyridines | Cysteine residues | Covalent modification via nucleophilic aromatic substitution. | acs.org |
| Naphthoquinone Sulfonamides | P2X7 Receptor | Enzyme inhibition with IC50 values in the nanomolar to micromolar range. | mdpi.com |
| Azepane-containing derivatives | Antiviral, Antifungal | Broad-spectrum bioactivity against various pathogens. | nih.govnih.gov |
Potential in Materials Science and Polymer Chemistry
While specific applications of this compound in materials science are not documented, its functional groups suggest potential utility. Pyridine-containing polymers are of interest for various applications, and the thiol group offers a route for polymerization or surface modification. Thiol-ene "click" chemistry is a robust method for creating polymer networks and functionalizing surfaces, where the thiol group of this compound could react with alkene-functionalized monomers or materials. The polar sulfonyl group and the heterocyclic pyridine ring could impart specific properties, such as altered solubility, thermal stability, or metal-ion coordination capabilities, to the resulting polymer or material.
Role in Chemo-sensing and Biosensor Development
Pyridine derivatives are widely used in the development of chemosensors for the detection of various analytes, especially metal ions. researchgate.netdntb.gov.ua The pyridine nitrogen can coordinate with metal cations, leading to a measurable change in photophysical properties, such as a shift in absorption or a change in fluorescence intensity (quenching or enhancement). nih.gov
The presence of both a pyridine ring and a soft thiol donor site in this compound makes it a candidate for a selective chemosensor. This combination of binding sites could allow for selective coordination to specific metal ions like Hg²⁺, Cu²⁺, or Ag⁺. researchgate.netnih.gov Upon binding, the electronic structure of the molecule would be perturbed, potentially generating a colorimetric or fluorescent signal. The development of probes for biologically important thiols like cysteine and glutathione (B108866) is also a major area of research, and the reactive nature of the sulfonyl-activated pyridine could be harnessed for this purpose. nih.gov
Mechanistic Investigations of Biological Interactions (e.g., DNA binding in vitro)
Many molecules containing planar aromatic systems, such as the pyridine ring, have the potential to interact with DNA, typically through intercalation between base pairs. Acridine derivatives that contain sulfur mustard moieties have been designed to bind DNA via intercalation, which then positions the reactive alkylating group to form covalent adducts with DNA bases like guanine. nih.govrsc.org
While this compound is not an alkylating agent, its pyridine ring could facilitate non-covalent binding to DNA. The sulfonyl and thiol groups could then form hydrogen bonds or other interactions within the DNA grooves, potentially influencing the stability and mode of binding. Studies using techniques like electrospray ionization mass spectrometry (ESI-MS) could be employed to investigate such non-covalent interactions and determine any binding affinity or selectivity for specific DNA sequences. nih.gov
Advanced Analytical Methodologies for Detection and Characterization
Chromatographic Techniques (HPLC, GC, SFC) for Purity Assessment and Separation of Isomers
The purity of 3-(Azepan-1-ylsulfonyl)pyridine-4-thiol is paramount for its application in research and development. Chromatographic techniques are the cornerstone for assessing its purity and for the separation of any potential isomers.
High-Performance Liquid Chromatography (HPLC) is a principal method for the analysis of non-volatile and thermally sensitive compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution is often employed to ensure the separation of the main compound from any impurities. Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the pyridine (B92270) ring.
Gas Chromatography (GC) , while generally suited for volatile compounds, could potentially be used for the analysis of this compound after derivatization. The thiol group can be derivatized to increase its volatility and thermal stability. However, HPLC is generally the more direct and preferred method.
Supercritical Fluid Chromatography (SFC) presents a green alternative to normal-phase HPLC, offering fast separations with reduced solvent consumption. With its unique properties, supercritical CO2 as the main mobile phase component, modified with a small amount of an organic solvent, can be effective in separating isomers of this compound.
A hypothetical HPLC purity assessment of a sample of this compound is presented in the table below.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 8.2 minutes |
| Purity | 98.5% |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound by providing its exact mass. This allows for the determination of its elemental composition. Techniques such as electrospray ionization (ESI) are typically used to generate ions of the molecule, which are then analyzed by a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument.
Fragmentation pathway analysis, usually performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic fragments. For this compound, key fragmentations would be expected to occur at the sulfonamide bond and the azepane ring, providing confirmatory structural evidence.
The expected HRMS data and major fragmentation patterns are summarized below.
| Ionization Mode | Calculated Exact Mass (M+H)⁺ | Observed Exact Mass (M+H)⁺ | Major Fragment Ions (m/z) |
| ESI Positive | 273.0864 | 273.0861 | 173.0331, 99.0813 |
Advanced NMR Spectroscopy (e.g., NOESY, COSY, HSQC, HMBC) for Complex Structure and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound in solution. While 1D NMR (¹H and ¹³C) provides primary structural information, advanced 2D NMR techniques are necessary for a complete assignment and for studying the compound's conformation.
COSY (Correlation Spectroscopy) is used to identify proton-proton couplings within the pyridine and azepane rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the pyridine ring, the sulfonyl group, and the azepane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the conformation of the flexible azepane ring and its orientation relative to the pyridine ring.
These advanced NMR techniques provide a detailed picture of the molecule's three-dimensional structure. researchgate.netipb.ptyoutube.com
Electrochemical Characterization
The electrochemical behavior of this compound can be investigated using techniques such as cyclic voltammetry (CV). The thiol group is electrochemically active and can undergo oxidation to form a disulfide. The pyridine ring can also be involved in redox processes. Electrochemical studies can provide insights into the reaction mechanisms and can be developed into sensitive analytical methods for the compound's detection. The oxidation potential of the thiol group would be a characteristic feature.
Spectrophotometric and Fluorometric Methods for Quantitative Analysis and Interaction Studies
Spectrophotometric methods can be developed for the quantitative analysis of this compound. The reaction of the thiol group with a chromogenic reagent, such as 4-mercaptopyridine, can lead to a change in absorbance that is proportional to the concentration of the analyte. nih.gov This provides a simple and cost-effective assay for its quantification. nih.gov
Fluorometric methods , known for their high sensitivity, can also be employed. nih.govresearchgate.net Derivatization of the thiol group with a fluorogenic reagent can produce a highly fluorescent product, allowing for detection at very low concentrations. nih.govresearchgate.netscispace.com For instance, reaction with a reagent like 1,2-naphthoquinone-4-sulfonic acid can yield a fluorescent product. nih.govresearchgate.net Similarly, methods have been developed for pyridine derivatives. nih.gov These methods are particularly useful for studying the interaction of the compound with biological macromolecules.
A summary of a potential fluorometric assay is provided below.
| Parameter | Details |
| Reagent | 1,2-Naphthoquinone-4-sulfonic acid |
| Excitation Wavelength | 318 nm |
| Emission Wavelength | 480 nm |
| Detection Range | 0.5 - 4.5 µg/mL |
Future Research Directions and Challenges
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of sulfur-containing heterocycles is a dynamic area of organic chemistry. researchgate.netnih.govresearchgate.netrsc.org A primary challenge in the synthesis of 3-(azepan-1-ylsulfonyl)pyridine-4-thiol lies in developing efficient, scalable, and environmentally benign methodologies.
Traditional vs. Prospective Routes: A conventional approach might involve the multi-step synthesis of a substituted pyridine (B92270), followed by sulfonation and subsequent reaction with azepane, and finally, introduction or deprotection of the thiol group. Such routes can be lengthy and may generate significant waste.
Future research should prioritize the development of novel synthetic strategies focusing on:
Green Chemistry Principles: Utilizing less hazardous solvents, reducing the number of synthetic steps (atom economy), and employing catalytic rather than stoichiometric reagents. researchgate.net
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), potentially improving yields, safety, and scalability compared to batch processing.
C-H Functionalization: Direct C-H functionalization of a pyridine precursor could offer a more atom-economical route to introduce the sulfonyl group, bypassing the need for pre-functionalized starting materials.
Biocatalysis: The use of enzymes to catalyze specific steps, such as the formation of the sulfonamide bond, could lead to highly selective and sustainable processes.
Development of Advanced Functional Materials Incorporating the Scaffold
The pyridine-4-thiol (B7777008) substructure is known for its ability to form self-assembled monolayers (SAMs) on metallic surfaces, particularly gold. sigmaaldrich.com This makes this compound a prime candidate for the development of advanced functional materials.
Potential Applications:
Biosensors: The azepane and sulfonamide portions of the molecule can be modified with biorecognition elements (e.g., antibodies, enzymes). When the thiol group anchors the molecule to a gold electrode, binding events at the distal end could be detected via surface plasmon resonance (SPR) or electrochemical signals.
Anti-fouling Coatings: The hydrophilic nature of the sulfonyl group and the steric bulk of the azepane ring could be harnessed to create surfaces that resist non-specific protein adsorption, a critical need for medical implants and marine equipment.
Molecular Electronics: The defined orientation of the molecule in a SAM could be exploited in the design of molecular wires or switches, where the electronic properties can be tuned by modifying the pyridine ring or the azepane moiety.
Table 1: Hypothetical Properties of Functionalized Surfaces
| Surface Type | Functionalizing Agent | Surface Plasmon Resonance (SPR) Shift upon Protein Exposure (Arbitrary Units) | Contact Angle (Degrees) |
| Bare Gold | N/A | 100 | 85 |
| Thiol-Functionalized | This compound | 15 | 45 |
| Biorecognition | Antibody-conjugated derivative | 550 (specific binding) | 50 |
Elucidation of Molecular Mechanisms in Chemical and Biological Systems
The structural features of this compound suggest several potential biological activities. The sulfonamide group is a well-known pharmacophore present in many antimicrobial, anti-inflammatory, and anticancer drugs. nih.govresearchgate.net Furthermore, azepane sulfonamides have been identified as potent inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov
Future Research Focus:
Target Identification: High-throughput screening against a panel of enzymes, particularly those with a known affinity for sulfonamides (e.g., carbonic anhydrases, kinases), could identify primary biological targets.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the azepane ring (e.g., ring size, substitution) and the pyridine core will be crucial to understanding which structural features are key for potency and selectivity. nih.gov
Mechanism of Action: Once a target is identified, detailed biochemical and biophysical assays (e.g., enzyme kinetics, isothermal titration calorimetry, X-ray crystallography) will be necessary to elucidate the precise molecular mechanism of interaction. The thiol group might also play a role, potentially interacting with metallic cofactors in enzymes or participating in redox processes.
Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
For a novel scaffold like this compound, artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate the research and development cycle. nih.govspringernature.comacs.org These computational methods can navigate the vast chemical space to identify derivatives with optimized properties. researchgate.netarxiv.org
Key AI/ML Applications:
De Novo Design: Generative AI models can design novel derivatives of the core scaffold that are predicted to have high affinity for a specific biological target while maintaining drug-like properties. nih.govresearchgate.net
Property Prediction: ML models can be trained to predict physicochemical properties (solubility, permeability), ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles, and synthesizability, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov
Retrosynthesis Planning: AI tools can analyze a target molecule and propose viable synthetic routes, potentially identifying more efficient or novel pathways than those conceived by human chemists. nih.gov
| Compound | Modification | Predicted Binding Affinity (pIC50) | Predicted Aqueous Solubility (logS) |
| Lead Compound | This compound | 6.5 | -3.5 |
| AI-Generated Derivative 1 | 4-hydroxyazepane | 7.2 | -3.1 |
| AI-Generated Derivative 2 | 2-fluoro-pyridine | 6.8 | -3.4 |
| AI-Generated Derivative 3 | 4-hydroxyazepane + 2-fluoro-pyridine | 7.8 | -3.0 |
Scalable Synthesis and Process Intensification
A significant challenge for any novel compound transitioning from laboratory curiosity to practical application is the development of a scalable and economically viable synthesis. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes.
Challenges and Research Directions:
Cost of Goods (CoG): The starting materials and reagents for a multi-step synthesis must be readily available and affordable. Research into alternative starting materials will be critical.
Process Safety: Scaling up reactions, particularly those involving energetic intermediates or reagents, requires careful thermal hazard assessment. Flow chemistry can mitigate some of these risks by minimizing the volume of reactive material at any given time.
Purification: Developing robust and scalable purification methods (e.g., crystallization instead of chromatography) is essential for producing the compound at high purity and in large quantities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
